3-Methyl-5-(trifluoromethoxy)benzonitrile
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Overview
Description
The compound "3-Methyl-5-(trifluoromethoxy)benzonitrile" is not directly studied in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their chemical properties, which can be somewhat related to the compound . For instance, the synthesis and characterization of compounds with trifluoromethyl groups are explored, as well as their molecular structures and spectroscopic properties .
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups is detailed in several papers. For example, a compound with a trifluoromethyl benzyl group was prepared by reacting
Scientific Research Applications
1. Chemical Reactions and Synthesis
The compound 3-Methyl-5-(trifluoromethoxy)benzonitrile is involved in various chemical reactions and synthesis processes. For instance, it is used in photoinduced reactions of 3-phenyl-2H-azirines with carboxylic esters, leading to the formation of heterocycles like 5-alkoxy-3-oxazolines (Gilgen et al., 1975). Additionally, it plays a role in the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay (Wali et al., 1998).
2. Medical Imaging and Diagnostics
In the field of medical imaging, particularly positron emission tomography (PET), analogues of 3-Methyl-5-(trifluoromethoxy)benzonitrile have been synthesized and evaluated. These compounds show potential as imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), important in neurological research (Shimoda et al., 2016).
3. Catalyst and Reaction Mechanisms
The compound is also significant in understanding catalyst mechanisms and reaction pathways. For instance, it has been used in the study of Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes (Mejía & Togni, 2012). This understanding aids in the development of more efficient synthetic processes in organic chemistry.
4. High-Temperature Vapor Phase Reactions
Research has also been conducted on high-temperature vapor phase reactions involving nitrogen trifluoride and benzylic substrates, where 3-Methyl-5-(trifluoromethoxy)benzonitrile serves as a product in the reaction (Belter, 2011). This study expands the understanding of high-temperature chemical reactions and their products.
5. Drug Discovery and Development
In the realm of drug discovery and development, the synthesis and evaluation of novel compounds based on 3-Methyl-5-(trifluoromethoxy)benzonitrile have been explored. These studies are vital in the search for new pharmaceuticals, particularly in the treatment of various diseases (Zafar et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNGFLRCPBNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273059 |
Source
|
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethoxy)benzonitrile | |
CAS RN |
916420-59-2 |
Source
|
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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